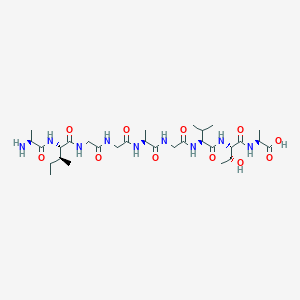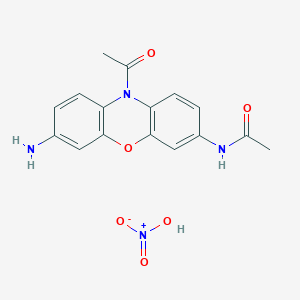
N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid is a chemical compound with a complex structure that includes both an amide and a nitric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide typically involves the reaction of 10-acetyl-7-aminophenoxazin-3-yl with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as magnesium nitrate, to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature of around 70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide
- N-(10-acetyl-7-aminophenoxazin-3-yl)formamide
- N-(10-acetyl-7-aminophenoxazin-3-yl)propionamide
Uniqueness
N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
651006-13-2 |
|---|---|
Molecular Formula |
C16H16N4O6 |
Molecular Weight |
360.32 g/mol |
IUPAC Name |
N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid |
InChI |
InChI=1S/C16H15N3O3.HNO3/c1-9(20)18-12-4-6-14-16(8-12)22-15-7-11(17)3-5-13(15)19(14)10(2)21;2-1(3)4/h3-8H,17H2,1-2H3,(H,18,20);(H,2,3,4) |
InChI Key |
BXFSYPJHTXJIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N)C(=O)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


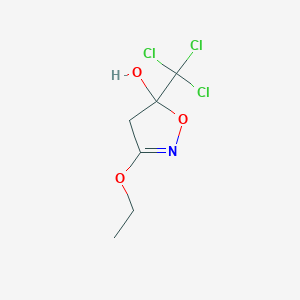

![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)


![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)
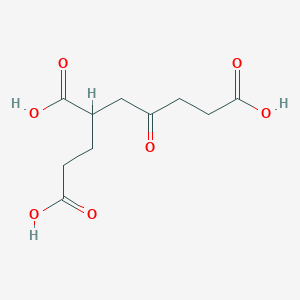


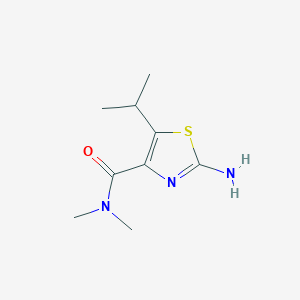

![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
